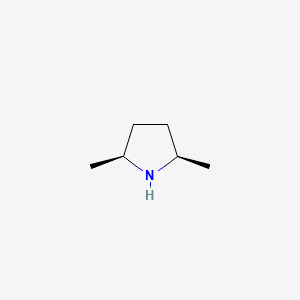

cis-2,5-Dimethylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39713-71-8 | |

| Record name | 2,5-Dimethylpyrrolidine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis of 2,5-Dimethylpyrrolidine

Introduction

2,5-Dimethylpyrrolidine, a chiral cyclic amine, holds a significant position in the landscape of synthetic organic chemistry. Its C2-symmetric nature has made it a valuable chiral auxiliary and a key structural motif in various biologically active compounds and catalysts. This guide provides an in-depth exploration of the foundational methodologies developed for the synthesis of this important molecule, focusing on the core chemical principles and experimental considerations that defined its early accessibility to the research community. We will delve into the seminal Paal-Knorr synthesis and subsequent reductive amination strategies, providing a detailed, field-proven perspective on these classic transformations.

The pyrrolidine ring is a fundamental scaffold in numerous natural products, including alkaloids, and is a crucial component in many pharmaceuticals.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines has been a long-standing goal for organic chemists.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the early, yet still relevant, synthetic routes to 2,5-dimethylpyrrolidine, emphasizing the chemical logic that underpins these powerful methods.

I. The Paal-Knorr Pyrrole Synthesis: A Gateway to 2,5-Dimethylpyrrolidines

The Paal-Knorr synthesis, first reported in 1884, stands as a cornerstone reaction for the formation of substituted pyrroles from 1,4-dicarbonyl compounds.[4][5] This reaction provides a direct and efficient route to 2,5-dimethylpyrrole, the immediate precursor to 2,5-dimethylpyrrolidine. The starting material for this synthesis is hexane-2,5-dione (acetonylacetone), a readily available 1,4-diketone.[6]

A. Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction proceeds by the condensation of a 1,4-diketone with a primary amine or ammonia.[4][5] The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[5] The reaction is typically catalyzed by protic or Lewis acids.[4][5]

Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

B. Experimental Protocol: Synthesis of 2,5-Dimethylpyrrole

This protocol is a classic example of the Paal-Knorr reaction for the preparation of 2,5-dimethylpyrrole using hexane-2,5-dione and ammonium carbonate.[7]

Materials:

-

Hexane-2,5-dione (Acetonylacetone)

-

Ammonium carbonate

-

Chloroform

-

Anhydrous calcium chloride

-

500-cc Erlenmeyer flask

-

Air-cooled and water-cooled reflux condensers

-

Oil bath

Procedure:

-

In a 500-cc Erlenmeyer flask equipped with a large-bore air-cooled reflux condenser, combine 100 g (0.88 mole) of hexane-2,5-dione and 200 g (1.75 moles) of lump ammonium carbonate.[7]

-

Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).[7]

-

Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.[7]

-

After cooling, separate the upper yellow layer containing the crude pyrrole.[7]

-

Extract the lower aqueous layer with 15 cc of chloroform and combine the extract with the crude pyrrole.[7]

-

Dry the combined organic layers over anhydrous calcium chloride in a tightly stoppered container that has been purged with nitrogen.[7]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Hexane-2,5-dione | 114.14 | 100 | 0.88 |

| Ammonium Carbonate | 96.09 | 200 | 1.75 |

Table 1: Reactant quantities for the synthesis of 2,5-dimethylpyrrole.

II. Reductive Amination and Catalytic Hydrogenation: From Pyrrole to Pyrrolidine

Once 2,5-dimethylpyrrole is synthesized, the next critical step is the reduction of the aromatic pyrrole ring to the saturated pyrrolidine. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in stereoselective syntheses, for controlling the diastereoselectivity of the product.

A. Catalytic Hydrogenation of 2,5-Dimethylpyrrole

The catalytic hydrogenation of pyrroles to pyrrolidines is a well-established transformation.[8] Various catalysts, including rhodium, ruthenium, and palladium, have been employed for this purpose.[8] Rhodium catalysts, in particular, have shown high activity for the hydrogenation of the pyrrole ring under mild conditions.[8] For instance, 2,5-dimethylpyrrole can be reduced to cis-2,5-dimethylpyrrolidine with good yield using a 5% Rh/Al2O3 catalyst in acetic acid at 3 bar and room temperature.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]

stereochemical properties of cis-2,5-dimethylpyrrolidine

An In-Depth Technical Guide to the Stereochemical Properties of cis-2,5-Dimethylpyrrolidine

The pyrrolidine ring is a foundational heterocyclic scaffold, prominently featured in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and a privileged motif in asymmetric catalysis.[1][2][3] Within this class, 2,5-disubstituted pyrrolidines are of paramount importance, particularly those possessing C₂ symmetry, which have been extensively utilized as chiral auxiliaries and ligands to induce stereoselectivity in a multitude of chemical transformations.[2][3]

This guide focuses specifically on the stereochemical nuances of this compound. While its diastereomer, trans-2,5-dimethylpyrrolidine, is renowned as a C₂-symmetric chiral auxiliary, the cis isomer presents its own distinct and equally important set of stereochemical properties.[2][3] Understanding these properties—from its inherent symmetry and conformational behavior to its synthesis and applications—is critical for researchers leveraging this scaffold in catalyst design and complex molecule synthesis. This document provides a detailed exploration of these characteristics, offering field-proven insights for scientists and drug development professionals.

Part 1: Molecular Structure and Stereoisomerism: A Point of Clarification

A frequent point of confusion arises with the stereoisomers of 2,5-dimethylpyrrolidine. The stereochemical relationship between the two methyl groups at the C2 and C5 positions dictates the molecule's overall chirality and symmetry.

-

trans-2,5-Dimethylpyrrolidine : The methyl groups are on opposite faces of the ring. This configuration breaks all internal planes of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, the (2R,5R) and (2S,5S) enantiomers. This C₂-symmetric structure is highly valued in asymmetric synthesis.[3]

-

This compound : The methyl groups are on the same face of the ring. This arrangement results in a molecule with an internal plane of symmetry (a meso compound). The two stereocenters, (2R,5S) and (2S,5R), are stereochemically equivalent due to this symmetry element. Therefore, this compound is achiral and does not exist as a pair of enantiomers.

This distinction is fundamental. While the trans isomer is used for its inherent chirality, the achiral cis isomer serves as a unique stereochemically-defined scaffold.

Part 2: Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations to alleviate torsional strain.[4] The two predominant conformations are the "envelope" (with four atoms coplanar) and the "twist" (with no three atoms coplanar). The substituents at the C2 and C5 positions play a decisive role in dictating the preferred pucker of the ring.

For this compound, the thermodynamically most stable conformation places both methyl groups in pseudo-equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial-like interactions) that would arise if one or both methyl groups were forced into pseudo-axial orientations. The motional restrictions imposed by substituents can lock the pyrrolidine ring into a specific pucker, a property that is highly valuable in designing structured peptides or catalysts.[4] The strong preference for a pseudo-equatorial orientation by the cis-substituents results in a well-defined and predictable three-dimensional structure.

| Property | Description | Reference |

| Molecular Formula | C₆H₁₃N | [5][6][7] |

| Molecular Weight | 99.17 g/mol | [5][6][8] |

| Boiling Point | 105-106 °C | [6] |

| Density | 0.81 g/mL at 25 °C | [6] |

| Symmetry | Meso compound with a plane of symmetry | N/A |

| Preferred Conformation | Envelope/Twist with both methyl groups in pseudo-equatorial positions | [4] |

Part 3: Synthesis with Stereocontrol

The synthesis of 2,5-disubstituted pyrrolidines often requires careful control of stereochemistry to favor either the cis or trans isomer. Several strategies have been developed, frequently starting from chiral pool materials like pyroglutamic acid or through cyclization of linear precursors.[2][9]

A key factor in directing the stereochemical outcome is the choice of the nitrogen protecting group. It has been shown that using carbamate protecting groups (e.g., Boc) on the nitrogen of an intermediate iminium ion favors the formation of cis-pyrrolidines upon reaction with a nucleophile.[2][3] In contrast, a benzamide protecting group tends to yield the trans isomer as the major product.[2][3]

Representative Protocol: Synthesis from 2,5-Hexanedione

A common and straightforward method to prepare a mixture of cis and trans 2,5-dimethylpyrrolidine involves the reductive amination of 2,5-hexanedione. The cis isomer can then be separated by fractional distillation or chromatography.

Objective: To synthesize 2,5-dimethylpyrrolidine via reductive amination.

Materials:

-

2,5-Hexanedione

-

Ammonium formate or Ammonia

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a catalyst like Raney Nickel)

-

Methanol or Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in methanol.

-

Amine Source: Add ammonium formate (excess, e.g., 3-5 equivalents). The ammonium formate serves as both the ammonia source and, in some protocols, the reducing agent (Leuckart reaction). Alternatively, bubble ammonia gas through the solution.

-

Reduction: If using a separate reducing agent, cool the mixture to 0 °C and slowly add sodium cyanoborohydride (approx. 1.5 equivalents) portion-wise, maintaining the pH between 6 and 7 by adding acetic acid if necessary. If using catalytic hydrogenation, transfer the mixture to a pressure vessel with Raney Nickel and pressurize with H₂.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or heat to reflux for the Leuckart variant) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting diketone.

-

Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Resuspend the residue in water and basify with NaOH to a pH > 12.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent by rotary evaporation to yield the crude product as a mixture of cis and trans isomers.

-

Purification: The cis and trans isomers can be separated by careful fractional distillation.

Part 4: Applications in Synthesis

Although achiral, this compound is a valuable building block. Its well-defined stereochemistry makes it an important precursor for more complex molecules where a cis relationship between substituents is required. For example, it has been used in the preparation of benzamides that act as bradykinin B1 receptor antagonists.[10]

Furthermore, chiral derivatives of cis-2,5-disubstituted pyrrolidines have been developed and applied as effective organocatalysts.[11] By attaching chiral moieties to the nitrogen atom, the inherent symmetry of the cis scaffold can be broken, creating a chiral environment around the catalytic site. These catalysts have demonstrated high efficacy and enantioselectivity in reactions such as the Michael addition of nitromethane to α,β-unsaturated aldehydes.[11]

Catalytic Application Example: Asymmetric Michael Addition

In this application, a chiral group (e.g., a derivative of prolinol) is attached to the nitrogen of the this compound ring. This new chiral entity acts as an organocatalyst.

-

Enamine Formation: The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. The bulky substituents on the catalyst block one face of the enamine.

-

Stereoselective Attack: The nucleophile (e.g., the nitronate anion from nitromethane) attacks the enamine from the less sterically hindered face.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle.

The predictable conformation of the cis-pyrrolidine ring helps to create a well-defined pocket, enhancing the transfer of chirality during the key C-C bond-forming step.

Conclusion

The stereochemical properties of this compound are distinct and significant. As a meso compound, its value lies not in its inherent chirality, but in its well-defined three-dimensional structure, governed by a strong conformational preference for pseudo-equatorial methyl groups. This predictable geometry makes it an excellent scaffold for the synthesis of complex targets and a foundational structure for the development of novel chiral organocatalysts. By clearly distinguishing it from its chiral trans-diastereomer, researchers can fully exploit the unique attributes of the cis configuration to advance goals in drug discovery and asymmetric synthesis.

References

- M. B. E. H. Clososki, C. H. A. D. S. P. C. J. A. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- M. B. E. H. Clososki, C. H. A. D. S. P. C. J. A. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- V. G. S. M. P. S. S.

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.

- 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. gsrs.

- cis-Selective synthesis of 2,5-disubstituted pyrrolidines | Request PDF.

- One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroaz

- 2,5-Dimethylpyrrolidine, mixture of cis and trans 93%, technical grade. Sigma-Aldrich.

- 2,5-Dimethylpyrrolidine(3378-71-0) IR Spectrum. ChemicalBook.

- 2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N | CID 6994099. PubChem.

- cis-2,5-Dimethyl-pyrrolidine hydrochloride CAS#: 4209-65-8. ChemicalBook.

- 2,5-Dimethyl-pyrrolidine. the NIST WebBook.

- (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE - Optional[13C NMR] - Chemical Shifts. Wiley.

- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,5-二甲基吡咯烷(顺反异构体混合物) 93%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,5-Dimethyl-pyrrolidine [webbook.nist.gov]

- 8. 2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cis-2,5-Dimethyl-pyrrolidine hydrochloride CAS#: 4209-65-8 [m.chemicalbook.com]

- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to cis-2,5-Dimethylpyrrolidine for Advanced Research and Development

Abstract and Strategic Overview

cis-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral diamine that has emerged as a cornerstone in modern synthetic chemistry. Its rigid, stereodefined structure makes it an invaluable chiral auxiliary and a privileged scaffold in the design of organocatalysts and pharmaceutical agents. Unlike its trans counterpart, the cis diastereomer offers a distinct spatial arrangement of its methyl groups, leading to unique stereochemical outcomes in asymmetric transformations. This guide provides an in-depth analysis of this compound, consolidating its core physicochemical properties, elucidating a foundational synthetic protocol with mechanistic insights, detailing methods for its characterization, and exploring its strategic application in the high-stakes arena of drug development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.

Core Identification and Physicochemical Properties

Precise identification is critical for ensuring experimental reproducibility and regulatory compliance. The cis isomer of 2,5-dimethylpyrrolidine is a distinct chemical entity from its trans stereoisomer and the commercially common mixture of isomers.

Chemical Identity

-

IUPAC Name: (2R,5S)-2,5-dimethylpyrrolidine (This represents one enantiomer of the racemic cis pair)

-

Synonyms: meso-2,5-Dimethylpyrrolidine

-

Molecular Formula: C₆H₁₃N

-

Molecular Weight: 99.17 g/mol

-

CAS Number:

-

This compound: 39713-71-8

-

This compound Hydrochloride: 4209-65-8[1]

-

Mixture of cis/trans Isomers: 3378-71-0

-

Physicochemical Data

The following properties are essential for experimental design, including solvent selection, reaction temperature, and purification methods. The data presented is primarily for the commercially available mixture of cis and trans isomers but serves as a reliable reference for the cis isomer.

| Property | Value | Source |

| Appearance | Clear, colorless to straw-colored liquid | [2] |

| Boiling Point | 105-106 °C | |

| Density | 0.81 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4299 | |

| Flash Point | 7 °C (44.6 °F) - closed cup | |

| Solubility | Soluble in water and common organic solvents. |

Synthesis and Stereochemical Control: The Paal-Knorr Approach

While numerous advanced stereoselective syntheses exist for producing enantiopure cis-pyrrolidines, the Paal-Knorr pyrrole synthesis offers a foundational, robust, and scalable method for accessing the racemic this compound scaffold from simple acyclic precursors. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and dehydration.

Mechanistic Rationale and Causality

The reaction between 2,5-hexanedione and an amine (e.g., benzylamine, as a protected source) is a classic example of reductive amination and cyclization.

-

Imine Formation: The process begins with the nucleophilic attack of the amine on one of the ketone carbonyls of 2,5-hexanedione. This is followed by dehydration to form an imine intermediate.

-

Enamine Tautomerization & Cyclization: The initial imine can tautomerize to an enamine. The second, pendant ketone group is now positioned to undergo an intramolecular nucleophilic attack from the enamine nitrogen, initiating the ring closure.

-

Dehydration and Aromatization (Pyrrole Formation): The resulting five-membered ring carbinolamine readily dehydrates to form 2,5-dimethyl-N-substituted-pyrrole.

-

Reduction to Pyrrolidine: The aromatic pyrrole ring is subsequently reduced to the desired pyrrolidine. The stereochemical outcome (cis vs. trans) is determined at this step. Catalytic hydrogenation of the pyrrole often favors the cis product due to the steric approach of the substrate to the catalyst surface. The bulky methyl groups preferentially orient on the same face, away from the catalyst, leading to the delivery of hydrogen atoms from the less hindered face.

This entire sequence can be visualized as a logical flow of fundamental organic reactions.

Caption: Paal-Knorr synthesis and subsequent reduction workflow.

Self-Validating Experimental Protocol: Laboratory Scale Synthesis

This protocol describes the synthesis of the N-benzyl protected pyrrolidine, followed by deprotection. Using a removable protecting group like benzylamine is a common strategy to improve solubility and handling before revealing the final secondary amine.

Objective: To synthesize this compound from 2,5-hexanedione.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Benzylamine (1.05 eq)

-

Toluene

-

Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol%)

-

Methanol or Ethanol

-

Hydrogen source (H₂ gas cylinder or balloon)

-

Standard glassware for reflux and hydrogenation

Part A: Synthesis of N-benzyl-2,5-dimethylpyrrole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,5-hexanedione (1.0 eq) and toluene (approx. 2 mL per mmol of hexanedione).

-

Reagent Addition: Add benzylamine (1.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Causality Insight: The azeotropic removal of water drives the equilibrium towards the formation of the imine and subsequently the pyrrole, ensuring a high conversion rate.

-

-

Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude N-benzyl-2,5-dimethylpyrrole is often of sufficient purity to proceed to the next step.

Part B: Hydrogenation to cis-N-benzyl-2,5-dimethylpyrrolidine and Deprotection

-

Setup: Transfer the crude pyrrole to a high-pressure reaction vessel (e.g., a Parr shaker apparatus) or a thick-walled flask suitable for balloon hydrogenation.

-

Catalyst and Solvent: Add Methanol or Ethanol as the solvent. Carefully add 10% Pd/C catalyst (approx. 5 mol %) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Trustworthiness Check: The catalyst is pyrophoric and must be handled with care, preferably as a slurry in the solvent to minimize fire risk.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi for a Parr shaker, or use an H₂ balloon for atmospheric pressure).

-

Reaction: Stir the reaction vigorously at room temperature. The hydrogenation is typically exothermic. If proceeding with simultaneous debenzylation, the reaction may be gently heated (e.g., 40-50 °C) to facilitate C-N bond cleavage.

-

Monitoring: Monitor the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Causality Insight: Celite filtration is crucial to remove the fine catalyst particles, preventing contamination of the final product and potential for ignition of the flammable solvent upon drying.

-

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or chromatography to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and stereochemistry of the final product is paramount. NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers.

-

¹H NMR Spectroscopy: The key distinction lies in the symmetry. Due to the C₂-axis of symmetry in this compound, the molecule is meso and the protons are chemically equivalent in a simplified view. We expect to see:

-

A multiplet for the two equivalent methine protons (CH -CH₃).

-

A complex multiplet for the four methylene protons (-CH₂ -CH₂ -).

-

A doublet for the six equivalent methyl protons (-CH₃ ).

-

A broad singlet for the N-H proton. In contrast, the trans isomer lacks this symmetry, leading to a more complex spectrum with more distinct signals.

-

-

¹³C NMR Spectroscopy: Similarly, the symmetry of the cis isomer results in a simpler spectrum.

-

One signal for the two equivalent methine carbons (C H-CH₃).

-

One signal for the two equivalent methylene carbons (-C H₂-C H₂-).

-

One signal for the two equivalent methyl carbons (-C H₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming functional groups. Key expected peaks for 2,5-dimethylpyrrolidine (mixture of isomers) include:

-

~3300-3400 cm⁻¹ (broad): N-H stretching, characteristic of a secondary amine.

-

~2850-2970 cm⁻¹ (strong): C-H stretching from the alkyl groups.

-

~1450 cm⁻¹: C-H bending.

-

~1100 cm⁻¹: C-N stretching. An example IR spectrum for the isomeric mixture can be found at ChemicalBook.[3]

-

Applications in Drug Development and Asymmetric Catalysis

The true value of this compound is realized in its application as a chiral building block. The pyrrolidine ring is a common motif in FDA-approved drugs, valued for its structural rigidity, metabolic stability, and ability to engage in hydrogen bonding.[4]

Role as a Chiral Auxiliary and Organocatalyst

When used in its enantiopure form, (2R,5S)- or (2S,5R)-2,5-dimethylpyrrolidine can direct the stereochemical outcome of a reaction.

-

Asymmetric Catalysis: It is a precursor to highly effective organocatalysts, such as diarylprolinol silyl ethers, which are used in a wide range of enantioselective reactions.[5] The cis orientation of the methyl groups creates a well-defined chiral pocket that effectively shields one face of the reactive intermediate (e.g., an enamine or iminium ion), forcing the incoming reagent to attack from the opposite, less-hindered face. This principle is the foundation of many modern asymmetric catalytic methods.[6]

Caption: Conceptual workflow of iminium activation in organocatalysis.

A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine nucleus is a key structural component in numerous pharmaceuticals. While a specific blockbuster drug featuring the cis-2,5-dimethyl substitution pattern is not prominent, this scaffold is a critical building block in the discovery pipeline for several reasons:

-

Vectorial Exit Points: The 2- and 5-positions provide well-defined vectors for substitution, allowing medicinal chemists to systematically explore chemical space and optimize binding interactions with a biological target.

-

Improved Physicochemical Properties: Incorporating the pyrrolidine ring can enhance a molecule's solubility and reduce its lipophilicity compared to a purely carbocyclic analogue, which can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The cyclic structure is often more resistant to metabolic degradation than analogous acyclic amines.

The synthesis of complex pyrrolidine derivatives is crucial for creating novel chemical entities for indications ranging from antivirals to central nervous system disorders.[5] The stereoselective synthesis of these scaffolds, often relying on precursors like this compound, is a central theme in modern drug discovery.[7]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor that can cause skin and eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Ground and bond containers when transferring material to prevent static discharge.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

-

Hazards:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful tool for exerting stereochemical control and a foundational building block for complex molecular architectures. Its synthesis via the Paal-Knorr reaction provides an accessible entry point, while its application in asymmetric catalysis and drug discovery highlights its significance to the scientific community. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher aiming to leverage its unique chemical attributes to advance the frontiers of science and medicine.

References

-

Chen, J., et al. (2016). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethylpyrrolidine, 98%, Cis/Trans Mixture. Retrieved from [Link]

-

Fan, K., et al. (2022). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Volkov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

White, A., et al. (2014). A concise approach to cis-2,5-disubstituted pyrrolidines. ResearchGate. Available at: [Link]

-

YouTube. (2021). NMR 1.2/1.3 - 2/9. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- Barbry, D., Hasiak, B., & Couturier, D. (1990). 13C and 15N NMR spectra of N-nitroso derivatives of 2,5-dimethylpyrrolidine and piperazines. Magnetic Resonance in Chemistry, 28(6), 560-562.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. 2,5-Dimethylpyrrolidine(3378-71-0) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to cis-2,5-Dimethylpyrrolidine: Elucidating Structure Through NMR and IR Analysis

This technical guide provides an in-depth exploration of the spectroscopic characteristics of cis-2,5-dimethylpyrrolidine, a saturated heterocyclic amine with significant applications in organic synthesis and medicinal chemistry. As a chiral scaffold, the precise determination of its structure and stereochemistry is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in established experimental data and spectroscopic principles.

Introduction to this compound

This compound is a five-membered nitrogen-containing heterocycle substituted with two methyl groups on the same face of the ring. This specific stereoisomeric form dictates its three-dimensional structure and, consequently, its reactivity and utility as a chiral auxiliary or building block in the synthesis of more complex molecules. Spectroscopic techniques are indispensable for confirming the successful synthesis and verifying the stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹³C NMR Spectroscopy: A Definitive Fingerprint

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon skeleton. Due to the C₂ symmetry of the cis isomer, the spectrum is simplified, showing only three distinct signals corresponding to the three chemically non-equivalent sets of carbon atoms.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 / C5 | 53.6 |

| C3 / C4 | 33.7 |

| CH₃ at C2/C5 | 20.3 |

Data sourced from Barbry, Hasiak, & Couturier (1990).[1]

The carbons at positions 2 and 5 (C2/C5), being directly attached to the nitrogen atom, are the most deshielded and appear furthest downfield at 53.6 ppm. The methylene carbons at positions 3 and 4 (C3/C4) are equivalent and resonate at 33.7 ppm. The two methyl group carbons are also equivalent and appear at the most upfield position, 20.3 ppm, as expected for primary alkyl carbons.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. For this compound, we can predict the expected signals based on the structure's symmetry.

-

H2 / H5 Protons: These methine protons are attached to the same carbons as the methyl groups and are adjacent to the nitrogen atom. They are expected to appear as a multiplet due to coupling with the neighboring methylene protons and the methyl protons. Their position would be relatively downfield due to the deshielding effect of the nitrogen.

-

H3 / H4 Protons: The four methylene protons at positions 3 and 4 are diastereotopic. This means that even though they are on chemically equivalent carbons, they are not magnetically equivalent and can, in principle, give rise to separate signals. They will appear as complex multiplets due to geminal and vicinal coupling.

-

Methyl Protons: The six protons of the two equivalent methyl groups will give rise to a single doublet, as they are coupled to the adjacent methine protons (H2/H5).

-

N-H Proton: The proton on the nitrogen atom will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

A detailed experimental ¹H NMR spectrum with peak assignments and coupling constants is essential for a complete analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the key vibrational modes are associated with the N-H and C-H bonds.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| N-H | Bending | 1590 - 1650 |

| C-H | Bending | 1350 - 1480 |

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine. The sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the methyl and methylene groups. The N-H bending and C-H bending vibrations provide further confirmation of the structure.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a spectrum can be obtained directly by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place the solution in a liquid IR cell.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

The combined application of ¹³C NMR, ¹H NMR, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The symmetry of the cis isomer simplifies the ¹³C NMR spectrum, offering a clear diagnostic tool for its identification. A thorough analysis of the ¹H NMR spectrum reveals the proton environments and their connectivities, while IR spectroscopy confirms the presence of key functional groups. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chiral building block, ensuring the integrity and purity of their materials for successful research and development outcomes.

References

-

Barbry, D., Hasiak, B., & Couturier, D. (1990). ¹³C and ¹⁵N NMR study of derivatives of N-unsubstituted pyrrolidines. Magnetic Resonance in Chemistry, 28(6), 560-561. [Link][1]

-

PubChem. (n.d.). 2,5-Dimethylpyrrolidine. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

Sources

An In-Depth Technical Guide to cis-2,5-Dimethylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Significance of the cis-2,5-Dimethylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1][2] Its five-membered saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity interactions with biological targets.[1] Among the vast array of substituted pyrrolidines, the this compound moiety stands out as a key building block in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound hydrochloride, tailored for researchers and professionals in drug discovery and development.

The strategic placement of two methyl groups in a cis configuration on the pyrrolidine ring imparts a specific stereochemical constraint that can significantly influence the pharmacological activity of a molecule. This defined three-dimensional structure is crucial for optimizing interactions with chiral biological targets such as receptors and enzymes. Notably, the this compound scaffold is a core component of potent β3-adrenergic receptor (β3-AR) agonists and bradykinin B1 receptor antagonists, highlighting its importance in addressing metabolic and inflammatory diseases.[3][4]

This technical guide will delve into the practical synthesis of this compound hydrochloride, its detailed physicochemical and spectroscopic properties for unambiguous identification, and its established roles in contemporary drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound hydrochloride is paramount for its effective use in research and development.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 4209-65-8 | [4][5][6] |

| Molecular Formula | C₆H₁₄ClN | [5][7] |

| Molecular Weight | 135.64 g/mol | [5][7] |

| Appearance | White to off-white solid | |

| Melting Point | 202-203 °C | [3] |

| pKa (predicted for free base) | 11.36 ± 0.10 | [8] |

| Solubility | The free base, pyrrolidine, is miscible with water, alcohol, ether, and chloroform.[9][10] The hydrochloride salt is expected to have good solubility in water and alcohols, with lower solubility in less polar organic solvents. |

Spectroscopic Data for Identification

Accurate identification of synthesized this compound hydrochloride is crucial. The following provides an overview of the expected spectroscopic data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the protons on the pyrrolidine ring. The cis stereochemistry will influence the coupling constants between the protons at the C2 and C5 positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl carbons and the three unique carbons of the pyrrolidine ring.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (as the ammonium salt), C-H stretching, and C-N stretching.[12]

-

Mass Spectrometry: The mass spectrum of the free base (m/z 99.17) will show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl groups and ring cleavage.[13]

Synthesis of this compound Hydrochloride

The most common and practical approach to synthesizing this compound is through the reductive amination of 2,5-hexanedione.[14][15][16] This method is advantageous due to the ready availability of the starting material and the potential for stereocontrol.

Reaction Mechanism: Reductive Amination of 2,5-Hexanedione

The synthesis proceeds through a one-pot reaction where 2,5-hexanedione reacts with an ammonia source to form an intermediate di-imine, which is then reduced to the desired pyrrolidine. The stereoselectivity of the reduction step is critical in favoring the formation of the cis isomer.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-2,5-Dimethyl-pyrrolidine hydrochloride CAS#: 4209-65-8 [m.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS 4209-65-8 | cis-2,5-Dimethyl-pyrrolidine hydrochloride - Synblock [synblock.com]

- 8. 2,5-Dimethylpyrrolidine CAS#: 3378-71-0 [m.chemicalbook.com]

- 9. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 10. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,5-Dimethylpyrrolidine(3378-71-0) IR Spectrum [m.chemicalbook.com]

- 13. 2,5-Dimethyl-pyrrolidine [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jocpr.com [jocpr.com]

- 16. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Fundamental Reactivity of the cis-2,5-Dimethylpyrrolidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and organocatalysis, frequently appearing in FDA-approved pharmaceuticals and high-performance catalysts.[1] The introduction of substituents, such as the two methyl groups in a cis-2,5-dimethyl configuration, profoundly influences the ring's stereochemistry and reactivity. This guide provides a comprehensive analysis of the fundamental reactivity of the cis-2,5-dimethylpyrrolidine ring, delving into the interplay of steric and electronic effects that govern its behavior in key chemical transformations. We will explore its synthesis, conformational preferences, and reactivity at both the nitrogen atom and the α-carbons. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery and asymmetric synthesis.

Introduction: The Significance of the Pyrrolidine Scaffold

Pyrrolidines are five-membered nitrogen-containing heterocycles that are ubiquitous in nature and synthetic chemistry.[1] Their prevalence in bioactive molecules and their utility as chiral auxiliaries and organocatalysts have made them a focal point of extensive research.[1] The C₂-symmetrical nature of 2,5-disubstituted pyrrolidines, in particular, has been a significant driver for the development of stereoselective synthetic methods.[1] Among these, this compound stands out as a fundamental structure for understanding the impact of stereoelectronics on reactivity.

Stereochemistry and Conformational Analysis

The reactivity of the this compound ring is intrinsically linked to its three-dimensional structure. The cis relationship of the two methyl groups dictates a specific conformational preference that influences the accessibility of the nitrogen lone pair and the α-protons.

The pyrrolidine ring is not planar and adopts an envelope or twisted conformation to alleviate torsional strain. In this compound, the two methyl groups prefer to occupy pseudo-equatorial positions to minimize steric hindrance. This conformational bias has significant implications for its reactivity, particularly in stereoselective transformations.

Synthesis of this compound

The preparation of enantiomerically pure cis-2,5-disubstituted pyrrolidines is a critical aspect of their application. Several synthetic strategies have been developed, often starting from the chiral pool or employing asymmetric catalysis.

Strategies from the Chiral Pool

One common approach involves the use of readily available chiral starting materials like pyroglutamic acid.[1][2][3] For instance, Rapoport and co-workers developed a stereoselective synthesis of enantiopure cis-2,5-dialkylpyrrolidines from pyroglutamic acid.[2] Another strategy reported by Onomura's group also utilizes a pyroglutamic acid-derived hemiaminal, where the stereochemical outcome (cis vs. trans) can be controlled by the choice of the nitrogen protecting group.[1][2]

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral pyrrolidines. A concise synthesis developed by Masamune and colleagues involves the enantioselective reduction of 2,5-hexanedione to the corresponding diol using baker's yeast, which is then converted to the desired pyrrolidine.[1][2] More recently, multi-enzymatic cascade processes have been developed to produce enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones.[1]

A novel two-step stereoselective synthesis of functionalized cis-2,5-disubstituted pyrrolidines from chiral homopropargylic sulfonamides has also been reported, proceeding with high diastereoselectivity and enantioselectivity.[4]

Reactivity at the Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a key center of reactivity, functioning as a nucleophile and a base. The steric hindrance imposed by the cis-2,5-dimethyl groups modulates its reactivity in N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation of pyrrolidines is a fundamental transformation for introducing substituents onto the nitrogen atom. In the case of this compound, the approach of an electrophile to the nitrogen is influenced by the two methyl groups. While direct Sₙ2 reactions with alkyl halides are common, more sophisticated methods like the Mitsunobu reaction can be employed for the N-alkylation of related pyrrole structures, offering a pathway to introduce α-branched and chiral chains.[5]

N-Acylation

N-acylation is another important reaction, often used to introduce protecting groups or to form amides that can serve as chiral auxiliaries. The reaction of this compound with acyl chlorides or anhydrides proceeds readily, though the reaction rate can be influenced by the steric bulk of both the acylating agent and the pyrrolidine.

Role as a Chiral Auxiliary

C₂-symmetric pyrrolidines are widely used as chiral auxiliaries, directing the stereochemical outcome of reactions on a tethered substrate.[1][6] The this compound moiety, when attached to a prochiral molecule, can effectively shield one face of the molecule, forcing a reagent to attack from the less hindered side.[6][] This principle is applied in various asymmetric transformations, including alkylations and aldol reactions.[6][]

Reactivity at the α-Carbons

The carbons adjacent to the nitrogen atom (α-carbons) in the pyrrolidine ring are also sites of important chemical transformations. The presence of the cis-2,5-dimethyl groups significantly influences the stereoselectivity of reactions at these positions.

Enamine Formation and Reactivity

Secondary amines like this compound react with aldehydes and ketones to form enamines.[8][9] This reaction typically requires an acid catalyst to facilitate the dehydration step.[9] The resulting enamine is a nucleophile at the α-carbon and can undergo reactions with various electrophiles, such as alkyl halides in the Stork enamine alkylation.[10]

The cis-2,5-dimethyl substitution pattern plays a crucial role in directing the stereochemistry of subsequent reactions of the enamine. The chiral environment created by the methyl groups can lead to highly diastereoselective alkylation or acylation at the α-carbon of the original carbonyl compound.

Experimental Protocol: Enamine Formation

-

To a solution of the ketone (1.0 equiv) in toluene is added this compound (1.2 equiv).

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.

-

The solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Stereoselective α-Functionalization

The direct functionalization of the α-C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity. While challenging, methods for the direct α-C–H bond functionalization of unprotected cyclic amines have been developed.[1] For this compound, such reactions would be expected to proceed with a high degree of stereocontrol due to the directing influence of the methyl groups.

Applications in Asymmetric Synthesis

The unique stereochemical features of this compound have led to its use in a variety of asymmetric transformations, both as a chiral auxiliary and as a precursor to chiral organocatalysts.

-

Organocatalysis : Chiral cis-2,5-disubstituted pyrrolidines have been successfully employed as organocatalysts in enantioselective Michael additions, demonstrating excellent yields and enantioselectivities.[11][12]

-

Synthesis of Bioactive Molecules : The cis-2,5-disubstituted pyrrolidine scaffold is a core component of β3-AR agonists, and efficient asymmetric syntheses of this motif have been developed for pharmaceutical applications.[13]

Visualization of Key Concepts

Conformational Preference

Caption: Conformational preference of this compound.

Enamine Formation Workflow

Caption: Workflow for stereoselective alkylation via enamine formation.

Conclusion

The fundamental reactivity of the this compound ring is a rich and multifaceted area of study. The interplay of steric and electronic effects, dictated by the cis stereochemistry of the methyl groups, governs its behavior in a wide range of chemical transformations. From its role as a nucleophile and a base to its utility in forming chiral enamines and serving as a chiral auxiliary, this compound is a powerful tool for the modern synthetic chemist. A thorough understanding of its reactivity is essential for its effective application in the design and synthesis of complex molecules with controlled stereochemistry, particularly in the fields of drug discovery and asymmetric catalysis.

References

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications (RSC Publishing). Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available at: [Link]

-

Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists. PubMed. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

cis-Selective synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. ResearchGate. Available at: [Link]

-

One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. PubMed Central. Available at: [Link]

-

Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. PubMed. Available at: [Link]

-

Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution. PubMed. Available at: [Link]

-

Stereochemistry, Conformation, and Stereoselectivity. SpringerLink. Available at: [Link]

-

What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine? Homework.Study.com. Available at: [Link]

-

Enamines. Master Organic Chemistry. Available at: [Link]

-

Enamine Formation. Michigan State University Department of Chemistry. Available at: [Link]

-

Stork Enamine Alkylation Mechanism. YouTube. Available at: [Link]

-

Asymmetric Synthesis of cis - and trans -2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. ResearchGate. Available at: [Link]

-

Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. ACS Publications. Available at: [Link]

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at: [Link]

-

Reactions at the α-Carbon. Michigan State University Department of Chemistry. Available at: [Link]

-

Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tBu-Sulfinamide Nucleophiles. PubMed Central. Available at: [Link]

-

The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Available at: [Link]

-

Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. PubMed Central. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed Central. Available at: [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed. Available at: [Link]

-

One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

2,5-Dimethylpyrrolidine. PubChem. Available at: [Link]

-

Conformational analysis of substituted pyrrolidones. Weizmann Institute of Science. Available at: [Link]

-

An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. ACS Publications. Available at: [Link]

-

Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PubMed Central. Available at: [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PubMed Central. Available at: [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. Global Substance Registration System. Available at: [Link]

-

Enolate Chemistry:Reactions at the Alpha-Carbon - Part 2 of 2 Exam Prep. Pearson. Available at: [Link]

-

alpha-carbon reaction flexibility. YouTube. Available at: [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. Available at: [Link]

-

N-Alkylation of N-(2,5-Dioxopyrrolidin-1-yl)benzamides. ResearchGate. Available at: [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Significance of Substituted Pyrrolidines for Researchers, Scientists, and Drug Development Professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold."[1][2] This guide provides a comprehensive technical overview of the biological significance of substituted pyrrolidines, delving into their diverse pharmacological activities, mechanisms of action, and the critical role of stereochemistry and substitution patterns in defining their therapeutic potential. We will explore key examples of pyrrolidine-containing drugs, their synthesis, and the structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the design and application of novel pyrrolidine-based therapeutic agents.

The Pyrrolidine Core: A Foundation for Diverse Bioactivity

The unique structural features of the pyrrolidine ring contribute significantly to its success as a pharmacophore.[1][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, facilitating precise interactions with biological targets.[1][4] The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, enabling crucial connections with proteins and enzymes.[5][6] Furthermore, the pyrrolidine scaffold can enhance the aqueous solubility and other physicochemical properties of a drug molecule.[5]

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity.[1][4] With up to four stereogenic centers, a single substituted pyrrolidine can exist as multiple stereoisomers, each potentially exhibiting a distinct biological profile due to different binding modes with enantioselective proteins.[3][4] This stereochemical diversity provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

Therapeutic Landscapes Dominated by Pyrrolidine Scaffolds

Substituted pyrrolidines have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a wide array of diseases.[7][8]

Enzyme Inhibition: A Major Mechanism of Action

A significant number of pyrrolidine-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[9][10][11][12][13]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several blockbuster drugs for type 2 diabetes, including vildagliptin, saxagliptin, and teneligliptin, feature a pyrrolidine moiety.[5][12] These "gliptins" inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.[10][11] The pyrrolidine ring in these inhibitors typically binds to the S1 subsite of the DPP-4 enzyme.[10][11]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Captopril and its successors, such as enalapril and lisinopril, are cornerstone therapies for hypertension and heart failure.[5] These drugs contain a proline (a carboxylic acid-substituted pyrrolidine) mimetic that effectively inhibits ACE, leading to vasodilation and reduced blood pressure.[5]

-

α-Glucosidase and α-Amylase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[1][9] This property has been exploited in the development of inhibitors of α-glucosidase and α-amylase for the management of type 2 diabetes, as they slow down the absorption of glucose from the intestines.[7][9]

Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral agents.

-

Hepatitis C Virus (HCV) Protease Inhibitors: Drugs like telaprevir and boceprevir, which contain a fused pyrrolidine backbone, are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[5][14]

-

HCV NS5A Inhibitors: Daclatasvir and other NS5A inhibitors feature a substituted pyrrolidine ring and are highly effective in treating chronic HCV infections by targeting a viral protein crucial for RNA replication and virion assembly.[5][15]

Anticancer and Antibacterial Agents

Substituted pyrrolidines have also shown significant promise as anticancer and antibacterial agents.[1][7]

-

Anticancer: Certain dispiro pyrrolidine derivatives have demonstrated cytotoxic activity against cancer cell lines like MCF-7 and HeLa.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of cell proliferation.[7]

-

Antibacterial: The natural product anisomycin, a pyrrolidine-containing antibiotic, inhibits protein synthesis by binding to the ribosome.[2][7] Synthetic pyrrolidine derivatives have also been developed with potent activity against various bacterial strains.[7][16]

Central Nervous System (CNS) Activity

The pyrrolidine ring is present in drugs that act on the central nervous system.

-

Anticonvulsants: Levetiracetam, a widely used antiepileptic drug, is a pyrrolidine derivative.[17] While its exact mechanism of action is not fully understood, it is believed to modulate neurotransmission.[17] Pyrrolidine-2,5-diones have also been extensively studied for their anticonvulsant properties.[1][18]

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of substituted pyrrolidines is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[1][19] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved therapeutic agents.

For example, in the case of DPP-4 inhibitors, the stereochemistry of the pyrrolidine ring and the nature of the substituent at the C-2 position are critical for potent and selective inhibition.[10][11] Similarly, for anticonvulsant pyrrolidine-2,5-diones, substituents at the C-3 position significantly influence their activity in different seizure models.[1]

Table 1: Representative FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

| Captopril | ACE Inhibitor | Proline derivative |

| Vildagliptin | DPP-4 Inhibitor | Cyanopyrrolidine |

| Levetiracetam | Anticonvulsant | Pyrrolidinone |

| Telaprevir | HCV Protease Inhibitor | Fused pyrrolidine |

| Daclatasvir | HCV NS5A Inhibitor | Substituted pyrrolidine |

| Clindamycin | Antibiotic | Pyrrolidine-containing amino acid |

Synthesis of Biologically Active Pyrrolidines: A Methodological Overview

The stereoselective synthesis of substituted pyrrolidines is a key area of research in organic chemistry.[20][21] The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the synthesis of a wide range of chiral pyrrolidine derivatives.[22][23]

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles.[16] This reaction allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity.

Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition [16]

Objective: To synthesize a spirooxindole-pyrrolidine derivative with potential antimicrobial activity.

Materials:

-

Isatin (1 mmol)

-

Sarcosine (1 mmol)

-

(E)-3-benzylidene-1-ethyl-4-phenylpiperidine-2,6-dione (dipolarophile) (1 mmol)

-

Methanol (10 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup (silica gel)

Procedure:

-

A mixture of isatin (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) is taken in a round-bottom flask containing methanol (10 mL).

-

The reaction mixture is stirred and heated to reflux.

-

The progress of the reaction is monitored by TLC.

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the desired spirooxindole-pyrrolidine derivative.

-

The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualization of Key Concepts

The Pyrrolidine Scaffold in Drug Design

Caption: Interconnectivity of the pyrrolidine core with key aspects of drug discovery.

General Workflow for Pyrrolidine-Based Drug Discovery

Caption: A simplified workflow for the discovery and development of pyrrolidine-based drugs.

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[7] The inherent structural and stereochemical diversity of substituted pyrrolidines, coupled with their proven track record in a wide range of therapeutic areas, ensures their continued importance in medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets for pyrrolidine-based drugs, and the application of computational methods to guide the rational design of new drug candidates. The versatility of the pyrrolidine ring, from its role in enzyme inhibition to its presence in complex natural products, solidifies its status as a truly privileged structure in the ongoing quest for new and effective medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved January 17, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved January 17, 2026, from [Link]

-

List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. (n.d.). CORDIS. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). Springer. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). PubMed. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine alkaloids and their promises in pharmacotherapy. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyrrolizidine alkaloid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]